molecular formula C8H15ClF2N2O B2425561 (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride CAS No. 1864003-31-5

(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride

Cat. No. B2425561
CAS RN: 1864003-31-5
M. Wt: 228.67
InChI Key: SVUQPJKKMXQMRD-RGMNGODLSA-N
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Description

(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride, commonly known as DFEP, is a chemical compound that has been extensively studied for its potential use in scientific research. DFEP is a piperidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Scientific Research Applications

Pharmacological Property Modulation

Research has explored the modulation of pharmacologically relevant properties in N-alkyl-piperidine-2-carboxamides, like (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride. Fluorine atoms introduced into these compounds affect their basicity, lipophilicity, aqueous solubility, and rates of oxidative degradation, which are important factors in drug design and development. These findings are crucial for understanding how structural modifications can influence drug properties (Vorberg et al., 2016).

Development of Glycine Transporter Inhibitors

A study identified potent glycine transporter 1 (GlyT1) inhibitors, structurally related to this compound, using central nervous system multiparameter optimization. These inhibitors have potential therapeutic applications in disorders involving GlyT1, demonstrating the importance of exploring similar structures (Yamamoto et al., 2016).

Antipsychotic Agent Development

Heterocyclic carboxamides, including structures akin to this compound, have been evaluated as potential antipsychotic agents. These compounds showed significant in vivo activities, illustrating their potential as backup compounds for antipsychotic medication development (Norman et al., 1996).

Rho Kinase Inhibitor Synthesis

In the context of central nervous system disorders, a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor structurally related to this compound, has been established. This emphasizes the compound's potential application in the treatment of such disorders (Wei et al., 2016).

Soluble Epoxide Hydrolase Inhibition

Research into 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, related to this compound, has been conducted. Such inhibitors have potential applications in various disease models, highlighting the versatility of similar structures in drug discovery (Thalji et al., 2013).

properties

IUPAC Name

(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O.ClH/c9-7(10)5-12-8(13)6-3-1-2-4-11-6;/h6-7,11H,1-5H2,(H,12,13);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUQPJKKMXQMRD-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)NCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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